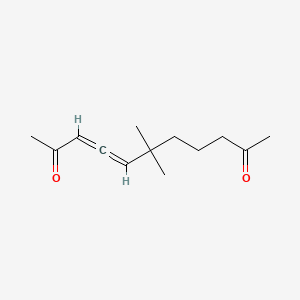
6,6-Dimethyl-3,4-undecadiene-2,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Dimethyl-3,4-undecadiene-2,10-dione is an organic compound with the molecular formula C13H20O2 and a molecular weight of 208.297 g/mol It is characterized by its unique structure, which includes two diene groups and two ketone groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-3,4-undecadiene-2,10-dione can be achieved through several methods. One common approach involves the reaction of 6,6-dimethylundeca-3,4-diene with appropriate oxidizing agents to introduce the ketone functionalities . The reaction conditions typically include controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using catalysts to enhance the reaction efficiency. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
化学反应分析
Types of Reactions
6,6-Dimethyl-3,4-undecadiene-2,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The diene groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
6,6-Dimethyl-3,4-undecadiene-2,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6,6-Dimethyl-3,4-undecadiene-2,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s diene and ketone groups allow it to participate in various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
3,4-Undecadiene-2,10-dione, 5,6,6-trimethyl-: Similar structure with additional methyl groups.
6,6-Dimethyl-3,4-undecadiene-2,10-dione: The base compound for comparison.
Uniqueness
Its structural features differentiate it from other similar compounds, making it valuable in various research and industrial contexts .
属性
CAS 编号 |
52588-78-0 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
InChI |
InChI=1S/C13H20O2/c1-11(14)7-5-9-13(3,4)10-6-8-12(2)15/h8,10H,5,7,9H2,1-4H3 |
InChI 键 |
ZJUAUNQHNSLJQO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCCC(C)(C)C=C=CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester](/img/structure/B13940548.png)
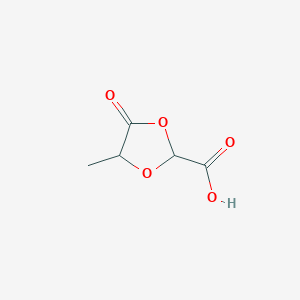

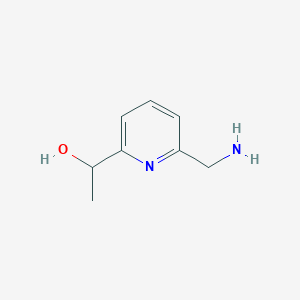

![N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide](/img/structure/B13940577.png)
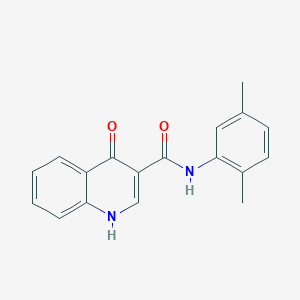


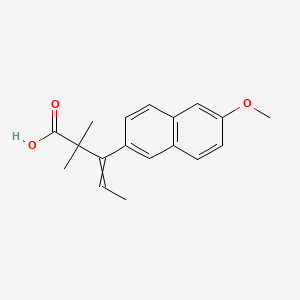
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13940612.png)


